Product packaging for Methyl 4-oxo-2-butenoate(Cat. No.:CAS No. 7327-99-3)

Methyl 4-oxo-2-butenoate

Cat. No.: B1623557
CAS No.: 7327-99-3
M. Wt: 114.10 g/mol
InChI Key: CRBJVPSOOMDSPT-UHFFFAOYSA-N
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Description

Significance and Versatility in Modern Organic Synthesis

The significance of the 4-oxo-2-butenoate scaffold lies in its inherent reactivity, which allows for the strategic introduction of various functionalities. The electrophilic nature of both the β-carbon of the unsaturated system and the ketone carbonyl carbon makes it susceptible to attack by a diverse range of nucleophiles. This reactivity is harnessed in numerous synthetic strategies to construct complex molecular architectures.

The scaffold's versatility is demonstrated by its utility in a variety of important chemical reactions:

Michael Additions: The conjugated system readily undergoes Michael additions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position.

Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions, providing a powerful method for the construction of six-membered rings.

Heterocyclic Synthesis: The bifunctional nature of the scaffold makes it an ideal precursor for the synthesis of a wide range of heterocyclic compounds, such as pyridazines, pyrazoles, and pyridones, which are prevalent in many biologically active molecules.

Multicomponent Reactions: The reactive sites on the 4-oxo-2-butenoate core can participate in multicomponent reactions, enabling the efficient and atom-economical construction of complex products in a single step.

The strategic importance of this scaffold is further highlighted by its role as a key intermediate in the total synthesis of various natural products and pharmaceuticals. rsc.org Its utility in creating diverse molecular libraries for drug discovery is also a significant area of research. researchgate.net

Overview of Methyl 4-Oxo-2-Butenoate and Structurally Related Derivatives

This compound is the simplest representative of the 4-oxo-2-butenoate family. Its structure consists of a four-carbon chain with a methyl ester at one end, a ketone at the C4 position, and a double bond between C2 and C3. This arrangement of functional groups imparts a high degree of reactivity, making it a valuable reagent in organic synthesis.

Key Properties of this compound:

PropertyValue
Molecular FormulaC₅H₆O₃
Melting Point41 °C chemicalbook.com
Boiling Point80-90 °C (at 12 Torr) chemicalbook.com
Density1.081±0.06 g/cm³ (Predicted) chemicalbook.com

Structurally related derivatives of this compound are numerous and have been explored for their own unique reactivity and applications. These derivatives often involve substitution at various positions of the butenoate backbone or variation of the ester group.

Examples of Structurally Related Derivatives:

Ethyl (2E)-4-oxo-2-butenoate: A closely related derivative where the methyl ester is replaced by an ethyl ester. weylchem.com It is used as an intermediate in the synthesis of pharmaceutically active molecules. chemicalbook.com

Methyl (2E)-3-methyl-4-oxo-2-butenoate: This derivative features a methyl group at the C3 position, which can influence the stereochemical outcome of reactions. cymitquimica.com

Methyl 4-oxo-4-phenyl-2-butenoate: The addition of a phenyl group at the C4 position introduces aromaticity and provides a handle for further functionalization. ontosight.ai This class of compounds is important as intermediates for medicines, pesticides, and perfumes. google.com

4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: These more complex derivatives incorporate a benzimidazole (B57391) moiety and have been investigated for their potential biological activities. nih.gov

The synthesis of these derivatives often involves condensation reactions. For instance, Methyl 4-oxo-4-phenyl-2-butenoate can be synthesized through the condensation of benzoyl chloride and methyl acrylate. ontosight.ai Microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid has also been developed as a method for synthesizing 4-oxobutenoic acids. nih.gov The choice of synthetic route can depend on the desired substituents and the required stereochemistry of the final product. tandfonline.com

The diverse array of available derivatives, each with its own specific reactivity profile, underscores the importance of the 4-oxo-2-butenoate scaffold as a tunable and highly valuable tool in the arsenal (B13267) of the modern organic chemist.

Direct Synthetic Approaches

Direct methods for the synthesis of this compound and its analogs often involve well-established organic reactions, providing fundamental access to this class of compounds.

Condensation Reactions (e.g., Aldol (B89426) Condensations with Glyoxylic Acid)

Aldol condensation reactions represent a primary route for the formation of the 4-oxo-2-butenoic acid scaffold. This approach typically involves the reaction of a methyl ketone with glyoxylic acid. rsc.org The resulting 4-oxo-2-butenoic acid can then be esterified to yield the methyl ester.

A notable example is the condensation of various methyl ketones with glyoxylic acid, which can be efficiently promoted under different conditions depending on the substrate. For instance, the reaction of aryl methyl ketones with glyoxylic acid proceeds effectively using tosic acid as a catalyst. rsc.org In contrast, aliphatic methyl ketones react more favorably with pyrrolidine (B122466) and acetic acid. rsc.org These reactions often yield the thermodynamically more stable (E)-isomer of the corresponding 4-oxo-2-butenoic acid.

Reactant 1Reactant 2Catalyst/ConditionsProductRef
Aryl Methyl KetoneGlyoxylic AcidTosic Acid(E)-4-Aryl-4-oxo-2-butenoic acid rsc.org
Aliphatic Methyl KetoneGlyoxylic AcidPyrrolidine, Acetic Acid(E)-4-Alkyl-4-oxo-2-butenoic acid rsc.org

Esterification Protocols in Multi-step Synthesis

The esterification of a pre-formed 4-oxo-2-butenoic acid is a common and straightforward step in a multi-step synthesis to obtain this compound. This transformation is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Standard acid catalysts for this esterification include sulfuric acid or p-toluenesulfonic acid, with the reaction mixture being refluxed to drive it to completion. For industrial applications, solid-phase catalysts such as ion-exchange resins can be employed to facilitate continuous flow processes, which can improve efficiency and yield.

A specific example involves the condensation of aldehydes with glyoxylic acid, which can be a laborious procedure. This is followed by the separation of the desired product from by-products like γ-hydroxybutenolide and subsequent esterification to yield the final ester. tandfonline.com

Carboxylic AcidAlcoholCatalystProductRef
4-Oxo-2-butenoic acidMethanolSulfuric Acid or p-Toluenesulfonic AcidThis compound
3-Alkyl-4-oxo-2-butenoic acidMethanolAcid CatalystMethyl 3-alkyl-4-oxo-2-butenoate tandfonline.com

Friedel-Crafts Acylation for Aromatic Derivatives

Friedel-Crafts acylation provides a powerful method for the synthesis of aromatic derivatives of 4-oxo-2-butenoic acid, which can then be esterified to the corresponding methyl esters. This reaction involves the acylation of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.

A common approach is the reaction of an aromatic compound with maleic anhydride (B1165640) in the presence of a catalyst like aluminum chloride. sid.irajol.info This reaction can introduce both a carboxyl group and a double bond onto the aromatic substrate. sid.ir For example, the Friedel-Crafts acylation of thiophene (B33073) derivatives can be achieved, followed by further transformations to yield γ-keto esters. A patent describes a process for producing 4-phenyl-4-oxo-2-butenoate derivatives by reacting an aromatic hydrocarbon with a maleic anhydride derivative in the presence of an acid catalyst and an alkylating agent, which allows for a one-step synthesis of the ester. google.com

Aromatic SubstrateAcylating AgentCatalystIntermediate ProductRef
PolystyreneMaleic AnhydrideAluminum ChlorideMaleated Polystyrene sid.ir
m-CresolMaleic AnhydrideAluminum Chloride7-Methyl-5-hydroxy-1,4-naphthoquinone precursor ajol.info
Aromatic HydrocarbonMaleic Anhydride DerivativeAcid Catalyst4-Phenyl-4-oxo-2-butenoic acid derivative google.com

Advanced Synthetic Strategies

To overcome the limitations of classical methods and to access specific isomers or enhance reaction efficiency, a range of advanced synthetic strategies have been developed.

Stereoselective and Asymmetric Synthesis (e.g., E/Z Isomerization, Chiral Catalysis)

Control over the stereochemistry of the double bond (E/Z isomerism) and the creation of chiral centers are crucial aspects of modern organic synthesis.

E/Z Isomerization: The (E)-isomers of 3-alkyl-4-oxo-2-butenoic acid esters are generally more stable and are often the desired product. A straightforward route to synthesize methyl (E)-3-propyl-4-oxo-2-butenoate involves the initial synthesis of the (Z)-isomer, which is then isomerized to the (E)-ester under acidic conditions. tandfonline.com This method avoids the challenging separation of by-products that can occur in direct condensation-esterification routes. tandfonline.com

Chiral Catalysis: Asymmetric synthesis aims to produce enantiomerically enriched compounds. Chiral Lewis acid catalysts have been shown to be effective in a variety of asymmetric transformations. oup.com For instance, asymmetric Michael and [2+2] cycloaddition reactions have been successfully carried out with enamines and a derivative of this compound, namely methyl (E)-4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)-2-butenoate. These reactions proceed with good to moderate enantioselectivity when using a chiral titanium reagent generated in situ from dichlorodiisopropoxytitanium and a tartrate-derived chiral 1,4-diol. oup.com

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of related compounds. For example, primary amine-thiourea catalysts have been used in the asymmetric addition of isobutyraldehyde (B47883) to (E)-methyl 2-oxo-4-phenylbut-3-enoate, leading to the formation of substituted dihydro-2H-pyran-6-carboxylates with good yield and enantiomeric excess. beilstein-journals.org

Reaction TypeSubstratesCatalyst/ReagentKey FeatureRef
IsomerizationMethyl (Z)-3-propyl-4-oxo-2-butenoateAcidic ConditionsConversion to the more stable (E)-isomer tandfonline.com
Asymmetric Michael/CycloadditionEnamines, Methyl (E)-4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)-2-butenoateChiral Titanium ReagentEnantioselective formation of adducts oup.com
Asymmetric Aldol-type ReactionIsobutyraldehyde, (E)-Methyl 2-oxo-4-phenylbut-3-enoatePrimary Amine-Thiourea OrganocatalystEnantioselective synthesis of dihydropyrans beilstein-journals.org

Microwave-Assisted Synthetic Route Optimization

Microwave-assisted organic synthesis has gained prominence as a method to accelerate reactions, improve yields, and enhance product purity. The synthesis of 4-oxo-2-butenoic acids via the aldol-condensation of methyl ketones and glyoxylic acid has been significantly optimized using microwave irradiation. rsc.org

This method provides the desired products in moderate to excellent yields across a wide range of substrates. rsc.org The optimal reaction conditions are dependent on the nature of the methyl ketone substituent. Aromatic derivatives react best with tosic acid as a promoter, while aliphatic substrates show better results with pyrrolidine and acetic acid. rsc.org These microwave-assisted conditions have been shown to be scalable and consistently produce the (E)-isomer of the 4-oxo-2-butenoic acids. ajol.info

Substrate TypeCatalyst/PromoterSolventTemperature (°C)TimeYieldRef
Aryl Methyl KetonesTosic AcidDioxane1601 hourGood to Excellent rsc.orgoup.com
Aliphatic Methyl KetonesPyrrolidine, Acetic AcidMethanol608 hoursModerate to Good rsc.orgoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B1623557 Methyl 4-oxo-2-butenoate CAS No. 7327-99-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7327-99-3

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

methyl 4-oxobut-2-enoate

InChI

InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h2-4H,1H3

InChI Key

CRBJVPSOOMDSPT-UHFFFAOYSA-N

SMILES

COC(=O)C=CC=O

Isomeric SMILES

COC(=O)/C=C/C=O

Canonical SMILES

COC(=O)C=CC=O

Other CAS No.

7327-99-3

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Oxo 2 Butenoate and Its Advanced Derivatives

Advanced Synthetic Applications

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy in modern organic synthesis. Derivatives of methyl 4-oxo-2-butenoate are valuable platforms for such transformations, particularly in cascades initiated by a C-acylation event followed by an intramolecular cyclization. These sequences allow for the rapid construction of complex heterocyclic scaffolds from relatively simple precursors.

A notable application of this strategy is in the synthesis of N-methyltetramic acids. southampton.ac.uk The process begins with the C-acylation of active methylene (B1212753) compounds using an activated derivative of Boc-sarcosine, such as its N-hydroxysuccinimidyl ester. This step yields stable intermediates, specifically 2-substituted 4-[Boc(methyl)amino]-3-hydroxy-2-butenoates. southampton.ac.uk These β-dicarbonyl compounds exist as a mixture of keto and enol tautomers. The subsequent removal of the Boc protecting group under acidic conditions, followed by treatment with a base, triggers an intramolecular cyclization to furnish the final N-methyltetramic acid products. southampton.ac.uk The isolation of the initial C-acylation product is possible because the presence of the Boc group on the nitrogen atom prevents premature cyclization. southampton.ac.uk

Active Methylene CompoundC-Acylation IntermediateFinal Cyclized Product
Diethyl malonateDiethyl 2-{2-[Boc(methyl)amino]acetyl}-malonate3-Ethoxycarbonyl-N-methyltetramic acid
Ethyl acetoacetateEthyl 2-{2-[Boc(methyl)amino]acetyl}-acetoacetate3-Acetyl-N-methyltetramic acid
Ethyl benzoylacetateEthyl 2-{2-[Boc(methyl)amino]acetyl}-benzoylacetate3-Benzoyl-N-methyltetramic acid

The versatility of the 4-oxo-2-butenoate scaffold is further demonstrated in metal-catalyzed cascade reactions. For instance, derivatives like methyl 2-oxo-4-phenylbut-3-enoate can undergo a conjugate addition with pyrrole, catalyzed by a metal triflate such as copper(II) triflate (Cu(OTf)₂). researchgate.net This reaction, a form of Friedel-Crafts alkylation, constitutes the initial C-C bond formation. The resulting intermediate, a methyl 2-oxo-4-phenyl-4-(1H-pyrrol-2-yl)butanoate ester, undergoes a subsequent self-cyclization upon heating to yield novel pyrrolizine derivatives. researchgate.net This tandem procedure provides efficient access to the pyrrolizine core structure under mild conditions. researchgate.net

Another powerful cascade is the asymmetric formal hetero-Diels-Alder reaction. researchgate.net In this process, methyl (E)-4-aryl-2-oxo-3-butenoates react with enol silyl (B83357) ethers in the presence of a chiral scandium triflate/pybox catalyst system. The reaction proceeds via a tandem Mukaiyama-Michael addition followed by an intramolecular ring closure. researchgate.net This highly enantioselective transformation leads to the formation of hexahydro-4H-chromene derivatives, which are valuable structures in medicinal chemistry. researchgate.net

The reactivity of the butenoate system can also be harnessed in organocatalysis. N-heterocyclic carbenes (NHCs) have been shown to catalyze the reaction of ethyl trans-4-oxo-2-butenoate with imines. nih.gov This cascade process generates γ-lactam products, demonstrating the utility of the butenoate scaffold in constructing nitrogen-containing heterocycles. nih.gov Furthermore, reductive cyclization of specialized derivatives, such as methyl 3-(2-nitrophenyl)-2-oxo-3-butenoates, provides a route to N-hydroxyindoles, highlighting the diverse range of cyclic systems accessible from this versatile starting material. nih.gov

Chemical Reactivity and Transformation Pathways of the 4 Oxo 2 Butenoate Moiety

Electrophilic and Nucleophilic Reaction Mechanisms

The 4-oxo-2-butenoate moiety possesses both electrophilic and nucleophilic centers, leading to a variety of possible reaction mechanisms. The carbonyl carbons of the ester and ketone groups, as well as the β-carbon of the α,β-unsaturated system, are electrophilic sites susceptible to attack by nucleophiles. Conversely, the oxygen atoms of the carbonyl groups can act as nucleophiles.

Nucleophilic Attack: The conjugated system, including the double bond and the keto group, makes the molecule susceptible to nucleophilic addition and substitution reactions. Nucleophiles can attack the electrophilic β-carbon of the α,β-unsaturated ester. The ester group itself can undergo nucleophilic substitution, allowing for the replacement of the methoxy (B1213986) group with other nucleophiles like amines or thiols.

Electrophilic Reactions: While less common, the double bond can, under certain conditions, act as a nucleophile and react with strong electrophiles.

The SN2 reaction mechanism involves a backside attack of a nucleophile on an alkyl halide, resulting in an inversion of stereochemistry. masterorganicchemistry.com This reaction's rate is influenced by the concentration of both the nucleophile and the substrate. masterorganicchemistry.com

Reduction and Oxidation Reactions

The functional groups within methyl 4-oxo-2-butenoate can be selectively reduced or oxidized.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, yielding methyl 4-hydroxy-2-butenoate. Depending on the reducing agent's reactivity, β,γ-unsaturated α-keto esters can be reduced to either β,γ-unsaturated α-hydroxy esters (1,2-reduction) or saturated α-keto esters (1,4-reduction). oup.com For instance, the reduction of methyl (E)-2-oxo-4-phenyl-3-butenoate with certain reducing agents leads to the corresponding saturated α-keto ester. oup.com

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. For example, oxidation of a related compound, 3-methyl-4-oxobut-2-enoate, with oxidizing agents like potassium permanganate (B83412) yields 3-methyl-4-oxobut-2-enoic acid.

Reaction TypeReagent ExampleProduct Functional Group
Ketone ReductionSodium BorohydrideSecondary Alcohol
Aldehyde OxidationPotassium PermanganateCarboxylic Acid

Conjugate Addition Reactions (e.g., Michael Additions)

The α,β-unsaturated carbonyl system in this compound makes it an excellent Michael acceptor. wikipedia.org In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated compound. wikipedia.org

This reaction is widely used for the formation of carbon-carbon bonds under mild conditions. wikipedia.org Various nucleophiles can be employed, including:

Carbon Nucleophiles: Enolates derived from β-ketoesters, malonates, and β-cyanoesters are common Michael donors. wikipedia.org

Heteroatom Nucleophiles: Amines, thiols, and alcohols can also act as nucleophiles in conjugate addition reactions. For instance, thiophenols and benzotriazole (B28993) undergo efficient regioselective conjugate addition to 4-aryl-4-oxobut-2-enoates. researchgate.net The addition of thiols is a key reaction in the derivatization of related compounds for analytical purposes, such as the determination of glutathione (B108866) in biological samples. nih.gov

The Mukaiyama-Michael reaction is a specific type of Michael addition that utilizes a silyl (B83357) enol ether as the Michael donor, often catalyzed by a Lewis acid.

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

This compound and its derivatives are effective dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the carbonyl groups, which activates the double bond. dtu.dk The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. dtu.dk

Regio- and Stereoselectivity: The use of Lewis acid catalysts can significantly improve the regio- and stereoselectivity of Diels-Alder reactions involving dienophiles like methyl trans-4-oxobutenoate. researchgate.net For instance, SnCl₄ has been shown to be an efficient catalyst in the reaction with trans-piperylene. researchgate.netresearchgate.net

Hetero-Diels-Alder Reactions: The 4-oxo-2-butenoate system can also participate in hetero-Diels-Alder reactions. For example, methyl 2-oxobut-3-enoate has been observed to undergo a slow dimerization via an unusual hetero-Diels-Alder reaction at room temperature. dtu.dk

Asymmetric Diels-Alder Reactions: Chiral catalysts have been developed to achieve highly enantioselective Diels-Alder reactions. researchgate.net For instance, cinchona alkaloid-derived organic molecules have been used as bifunctional catalysts in the reaction of 2-pyrones with dienophiles like ethyl (E)-4-oxo-4-phenyl-2-butenoate. acs.org

Diene ExampleDienophileCatalyst/ConditionsProduct Type
trans-PiperyleneMethyl trans-4-oxobutenoateSnCl₄Substituted Cyclohexene
1,3-DienesMethyl 2-oxobut-3-enoateOne-pot procedureFunctionalized Cyclohexene
Furan Diene(intramolecular)Lewis AcidsBicyclic System

Derivatization Strategies and Functional Group Interconversions

The multiple functional groups in this compound offer numerous possibilities for derivatization and functional group interconversions.

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols. It can also be converted to amides by reaction with amines.

Ketone Group Reactions: The ketone can be converted to various derivatives, such as ketals, by reaction with diols under acidic conditions.

Conjugate Addition Products: The products of Michael additions can be further modified. For example, the addition of thiols leads to 2-thio-substituted butanoates, which are valuable intermediates. researchgate.net

Synthesis of Heterocycles: The polyfunctionality of this compound makes it a precursor for the synthesis of various heterocyclic compounds. For example, its derivatives can be used to synthesize dihydropyrans through hetero-Diels-Alder reactions. dtu.dk

Derivatization for Analysis: Derivatization with reagents like methyl 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoate, a related compound, is used for the sensitive detection of thiols like glutathione in biological samples via HPLC with fluorescence detection. nih.gov

Starting MaterialReagent/ReactionProduct
This compoundH₂O, H⁺ or OH⁻4-Oxo-2-butenoic acid
This compoundR-NH₂N-Alkyl-4-oxo-2-butenamide
This compoundThiophenolMethyl 4-oxo-2-(phenylthio)butanoate
Ethyl trans-4-oxo-2-butenoateSulfonamide, TiCl₄, Et₃NN-Sulfonyl-1-aza-1,3-butadiene derivative

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 4-oxo-2-butenoate, providing precise information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of related butenoate esters, the protons of the α,β-unsaturated ester system typically appear as doublets in the range of δ 6.2–6.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton. For a related compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the carbonyl carbons of the ester and amide groups show signals at 165.94 and 152.77 ppm, respectively. materialsciencejournal.org In another related structure, ethyl 4-hydroxy-3-[3-(1-naphthylamino)-2-butenoyl]-2H-pyran-2-on-6-carboxylate, the ester carbonyl carbon resonates at 163.91 ppm. scispace.com

Table 1: Representative NMR Data for Related Butenoate Structures
NucleusChemical Shift (δ) Range (ppm)AssignmentReference Compound
¹H6.2–6.8α,β-unsaturated ester protonsMethyl (E)-3-methyl-4-oxobut-2-enoate
¹³C165.94Ester Carbonyl CarbonEthyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate materialsciencejournal.org
¹³C163.91Ester Carbonyl CarbonEthyl 4-hydroxy-3-[3-(1-naphthyl- amino)-2-butenoyl]-2H-pyran-2-on-6-carboxylate scispace.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The exact mass of a related compound, methyl (E)-3-methyl-4-oxobut-2-enoate, has been determined to be 128.04700, which confirms its molecular composition. In the analysis of esters, fragmentation often occurs next to the carbonyl group, leading to the loss of the alkoxy group. libretexts.org For instance, in short-chain carboxylic acids, prominent peaks result from the loss of -OH (M-17) and -COOH (M-45). libretexts.org

Table 2: Mass Spectrometry Data for a Related Butenoate
ParameterValueCompound
Exact Mass128.04700Methyl (E)-3-methyl-4-oxobut-2-enoate

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. For instance, the spectrum of 2-butanone, a saturated ketone, shows a strong C=O stretching band at 1715 cm⁻¹. libretexts.org In the case of 2-oxo-octanoic acid, the acidic and ketonic carbonyl stretches are observed at 1800 cm⁻¹ and 1726 cm⁻¹, respectively. rsc.org For a related compound, ethyl 4-hydroxy-3-[3-(1-naphthylamino)-2-butenoyl]-2H-pyran-2-on-6-carboxylate, the IR spectrum shows carbonyl bands for the lactone and ester at 1730 and 1715 cm⁻¹. scispace.com

Table 3: Characteristic IR Absorption Frequencies for Related Carbonyl Compounds
Functional GroupWavenumber (cm⁻¹)Compound
C=O (Ketone)17152-Butanone libretexts.org
C=O (Acid and Ketone)1800 and 17262-Oxo-octanoic acid rsc.org
C=O (Lactone and Ester)1730 and 1715Ethyl 4-hydroxy-3-[3-(1-naphthyl- amino)-2-butenoyl]-2H-pyran-2-on-6-carboxylate scispace.com

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The presence of conjugated π-electron systems leads to absorption of light in the UV-visible region. libretexts.org For example, the conjugated diene isoprene (B109036) has a maximum absorption wavelength (λmax) of 222 nm. libretexts.org The λmax for 4-methyl-3-penten-2-one, which has a conjugated system, is at 236 nm due to a π-π* transition. libretexts.org It also displays another absorption at 314 nm, attributed to the n-π* transition of a non-bonding electron on the oxygen atom. libretexts.org

Table 4: UV-Visible Absorption Data for Related Conjugated Systems
Compoundλmax (nm)Transition
Isoprene222π-π libretexts.org
4-Methyl-3-penten-2-one236π-π libretexts.org
314n-π* libretexts.org

X-ray Crystallography for Molecular Structure Determination

Chromatographic Methodologies (e.g., Thin-Layer Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive method used to analyze mixtures, determine the number of components, and monitor reaction progress. umass.edu The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (developing solvent). umass.edu The retention factor (Rf) value is a key parameter in TLC analysis. umass.edu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. derpharmachemica.commetbio.net It is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in a sample. tesisenred.net In GC-MS analysis, the sample is vaporized and separated into its components in the gas chromatograph before each component is analyzed by the mass spectrometer. This method is crucial for validating the molecular weight and purity of compounds like methyl (E)-3-methyl-4-oxobut-2-enoate.

Theoretical and Computational Chemistry Studies of 4 Oxo 2 Butenoate Systems

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to study the electronic properties of 4-oxo-2-butenoate systems, providing valuable information about their stability and reactivity.

DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, are employed to model key electronic parameters. For instance, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. In related structures like methyl 4-(2-aminophenyl)-4-oxobutanoate, the HOMO is typically localized on the aromatic ring, while the LUMO is centered on the ester carbonyl group. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of a molecule's reactivity. irjweb.com A smaller gap generally suggests higher reactivity. researchgate.net For some related butenoate derivatives, this gap is estimated to be around 5–6 eV, indicating moderate reactivity.

Combined theoretical and experimental studies, such as those employing DFT with hard x-ray photoelectron spectroscopy, have demonstrated that DFT, particularly with the generalized gradient approximation (GGA) exchange-correlation functional, can accurately describe the electronic structure and valence band features of complex materials containing related structural motifs. aps.org These computational approaches allow for a detailed understanding of the electronic landscape of the molecule, which is fundamental to predicting its chemical behavior.

Table 1: Calculated Electronic Properties of a Representative 4-Oxo-2-Butenoate Analogue

PropertyValueComputational Method
HOMO-LUMO Gap~5-6 eVDFT
HOMO LocalizationAromatic RingDFT
LUMO LocalizationEster CarbonylDFT

This table presents representative data for a related 4-oxo-2-butenoate analogue to illustrate the type of information obtained from DFT calculations.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species like transition states.

A notable example is the computational study of the N-heterocyclic carbene (NHC)-catalyzed reaction between benzaldehyde (B42025) and butadienoate to generate E-4-oxo-2-butenoate. researchgate.net DFT calculations have been used to compare several possible reaction pathways, identifying the most favorable mechanism. researchgate.net This mechanism was found to consist of six key steps:

Addition of the NHC catalyst to the benzaldehyde.

Intramolecular 1,2-proton transfer to form the Breslow intermediate.

Carbon-carbon bond formation where the Breslow intermediate adds to the butadienoate.

Protonation of the γ-carbon.

Deprotonation of the hydroxyl group.

Elimination of the catalyst.

Furthermore, these studies have highlighted the crucial role of the solvent and have shown that the carbon-carbon bond formation step is stereoselectivity-determining, with weak interactions such as C-H···π, O-H···π, and π···π interactions stabilizing the transition state that leads to the major E-isomer product. researchgate.net

In a different system, the cyclization of 4-amino-2-butenoates to form tetramic acids has also been studied using the B3LYP hybrid density functional method. southampton.ac.uk These theoretical investigations proposed a plausible cyclization pathway involving the formation of an anion via proton abstraction from the nitrogen atom, underscoring the necessity of a proton on the nitrogen for the cyclization to proceed. southampton.ac.uk The study of the thermal decomposition of methyl butanoate, a related ester, has also been analyzed through detailed kinetic mechanisms derived from theoretical approaches, identifying numerous pathways for the formation of smaller molecular fragments. acs.org

Tautomerism and Conformational Analysis

Molecules like methyl 4-oxo-2-butenoate can exist in different spatial arrangements (conformers) and as different structural isomers that can interconvert (tautomers). Computational methods are instrumental in understanding the energetics and relative stabilities of these different forms.

For derivatives of 4-oxo-2-butenoate, such as 2-substituted 4-[Boc-(methyl)amino]-3-hydroxy-2-butenoates, keto-enol tautomerism is a significant feature. southampton.ac.uk These compounds can exist as a mixture of keto and enol forms. southampton.ac.uk Furthermore, the presence of bulky protecting groups can lead to the existence of rotational isomers (rotamers) due to hindered rotation around single bonds, such as the C-N bond. southampton.ac.uk NMR spectroscopy, in conjunction with computational analysis, can reveal the complex equilibria between these tautomers and rotamers in solution. southampton.ac.uk

A comprehensive conformational analysis of related compounds, such as dehydroacetic acid, has been performed using DFT methods like B3LYP/6-31+G(d,p). nih.gov These studies have shown that the enolic form is generally the most stable tautomer, with the contribution from diketo or triketo forms being negligible. nih.gov The conformational free energies of substituted butanes have also been calculated using high-level theoretical methods like G3-B3 and CBS-QB3, providing insights into the relative stabilities of different conformers. nih.gov The study of energetics between different rotamers is crucial for understanding the stability of various isomers by considering the spatial orientation and through-space interactions of substituents. libretexts.org

Table 2: Tautomeric and Conformational Features of Substituted Butenoate Systems

SystemPhenomenonMethod of AnalysisFindingReference
4-[Boc(methyl)amino]-3-hydroxy-2-butenoatesKeto-enol tautomerism, Rotational isomerismNMR Spectroscopy, DFTCo-existence of keto/enol tautomers and rotamers in solution. southampton.ac.uk
Dehydroacetic acidTautomerismDFT (B3LYP/6-31+G(d,p))The enolic form is the most stable tautomer. nih.gov
2-Substituted butanesConformational isomerismDFT (G3-B3, CBS-QB3)Calculation of conformational free energies for different conformers. nih.gov

Molecular Modeling and Predictive Synthesis Design

Molecular modeling has become a powerful tool in modern organic synthesis, enabling chemists to predict the outcomes of reactions and to design more efficient synthetic routes. For complex molecules, computational prediction of key reaction steps is valuable for retrosynthetic analysis. nih.gov

In the context of 4-oxo-2-butenoate systems, molecular modeling can be used to design novel derivatives with specific biological activities. For example, molecular docking studies have been performed on 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives to investigate their binding mechanisms with biological targets like HIV integrase. nih.gov Similarly, computational studies have been used in the design and synthesis of new compounds incorporating imidazole (B134444) and hydrazone moieties through reactions like the aza-Michael addition to unsaturated esters. researchgate.net

Predictive synthesis design also involves understanding the reactivity of key intermediates. Methyl (E)-3-methyl-4-oxobut-2-enoate, for instance, is a valuable intermediate in the synthesis of more complex molecules. Computational methods like DFT can be used to elucidate the reaction mechanisms, such as cycloadditions or nucleophilic additions, that this intermediate can undergo. By modeling transition states and predicting regioselectivity, chemists can better control the outcomes of synthetic transformations. Automated reaction path search methods, though computationally intensive, are emerging as powerful tools for predicting unknown reactions and developing new synthetic methodologies. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.org It focuses on the interaction between the HOMO of one molecule and the LUMO of another. libretexts.org The energy difference, or gap, between the HOMO and LUMO is a key parameter; a smaller gap generally indicates higher reactivity. researchgate.net

In the context of 4-oxo-2-butenoate systems, FMO theory can be applied to understand their reactivity in various reactions. For example, the reactivity of different methylketone substituents in the aldol (B89426) condensation with glyoxylic acid to form 4-oxo-butenoic acids has been rationalized using frontier orbital calculations.

The HOMO-LUMO gap can be calculated using DFT methods to provide a quantitative measure of reactivity. irjweb.com For instance, in a study of an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, which reflects the chemical reactivity of the molecule. irjweb.com A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. researchgate.net By analyzing the distribution of the HOMO and LUMO, it is possible to predict the sites of electrophilic and nucleophilic attack. Generally, the HOMO is considered nucleophilic (electron-donating) and the LUMO is electrophilic (electron-accepting). libretexts.org This analysis is crucial for predicting the outcomes of reactions such as cycloadditions and Michael additions involving 4-oxo-2-butenoate systems.

Applications in Advanced Organic Synthesis and Chemical Materials Science

Role as Key Synthetic Intermediates and Synthons

Methyl 4-oxo-2-butenoate and its derivatives are recognized as valuable and crucial intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Their importance stems from a bifunctional structure, containing both an α,β-unsaturated ester and a ketone group, which allows for a variety of chemical transformations. This dual reactivity makes them versatile synthons—building blocks whose molecular framework is designed for incorporation into a larger, more complex structure. Esters of 3-alkyl-4-oxo-2-butenoic acid, for instance, are considered very important synthons in organic chemistry. google.com

The reactivity of the this compound scaffold enables several key reaction types:

Oxidation: The aldehyde or ketone functionality can be oxidized to the corresponding carboxylic acid. units.it

Reduction: The ketone group is susceptible to reduction to form an alcohol. units.it

Michael Addition: The α,β-unsaturated system is an excellent Michael acceptor, readily reacting with nucleophiles. sigmaaldrich.com

Diels-Alder Reactions: The activated double bond can participate as a dienophile in cycloaddition reactions. nih.gov

Substitution: The ester group can undergo nucleophilic substitution. units.it

This wide range of reactivity solidifies the role of this compound derivatives as foundational starting materials for constructing more elaborate molecules.

Building Blocks for Complex Molecular Architectures (e.g., Macrolactones, Steroids)

The utility of the this compound framework extends to the stereocontrolled synthesis of complex natural product skeletons, most notably steroids. nih.gov A key strategy in steroid synthesis involves the construction of the polycyclic core through carefully orchestrated cycloaddition reactions.

In a total synthesis of (±)-5β,8α- androst-9(11)-ene-3,17-dione, a derivative, ethyl E-2-methyl-4-oxo-2-butenoate, served as the dienophile in a critical tin(IV) chloride (SnCl₄)-catalyzed Diels-Alder reaction. nih.govresearchgate.net This step was instrumental in forming ring C of the steroid nucleus, where the geometry of the diene controlled the syn-anti stereochemistry and the catalyst guided the addition to the desired endo orientation. nih.gov A related total synthesis of 14-epi-androsta-4,9(11),15-triene-3,17-dione also employed a derivative, methyl Z-2-methyl-4-oxo-2-pentenoate, highlighting the stereo- and regio-selective nature of the diene addition as a crucial step. nih.gov These examples underscore the value of this butenoate scaffold in providing the necessary functionality and reactivity to assemble intricate, multi-ring systems like steroids. nih.govresearchgate.net

Development of Diverse Chemical Libraries and Drug-like Scaffolds

The 4-oxo-2-butenoate core is a valuable template for the generation of diverse chemical libraries and drug-like scaffolds. Its capacity for multiple, predictable chemical transformations allows for the systematic creation of a wide range of related compounds for high-throughput screening. A "build-couple-transform" strategy has been proposed for generating lead-like libraries with significant scaffold diversity, using a 4-oxo-2-butenamide template, a close analogue of this compound. achemblock.com This approach enables the efficient exploration of chemical space to identify hits for biological targets. achemblock.com

The scaffold itself is present in molecules with demonstrated therapeutic potential. For example, derivatives of 4-oxo-2-butenoic acid methyl ester have been synthesized and investigated for bacteriostatic activity against Mycobacteria, the causative agent of tuberculosis. Furthermore, the structurally related 4-thiazolidinone (B1220212) core, which can be synthesized using butenoate-derived Michael acceptors, is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly attractive for drug discovery programs. Research into methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate has shown it inhibits the MenB enzyme in the bacterial menaquinone biosynthesis pathway, validating this class of compounds as a promising scaffold for developing new anti-MRSA candidates.

Surface Functionalization and Bio-conjugation Chemistry

In the realm of materials science, the this compound moiety has been effectively utilized in surface functionalization and bio-conjugation. Its role as a Michael acceptor is particularly valuable for covalently immobilizing thiol-containing molecules onto surfaces. sigmaaldrich.com

A notable application involves the creation of a thiol-sensitive fluorogenic reactive platform. sigmaaldrich.com In this system, a coumarin-based fluorescent molecule was functionalized with two key groups: an alkyne for "clicking" it onto an azide-modified glass surface (via CuAAC, a type of click chemistry), and a methyl-4-oxo-2-butenoate group. sigmaaldrich.com This second group acts as a reactive handle. When a molecule containing a thiol group (such as a cysteine-modified peptide) is introduced, it undergoes a Michael addition reaction with the butenoate moiety. sigmaaldrich.com This covalent attachment triggers a change in the coumarin's fluorescence, providing a direct signal that the immobilization has occurred. sigmaaldrich.com This method allows for the spatial identification and quantification of biomolecule attachment on surfaces, which is critical for developing biosensors, patterned cell culture substrates, and platforms for studying cell-surface interactions. sigmaaldrich.com

Biochemical and Mechanistic Biological Research Applications

Enzyme-Substrate Interactions and Inhibition Mechanisms (e.g., Menaquinone Biosynthesis Pathway Enzymes)

Methyl 4-oxo-2-butenoate and its derivatives have emerged as significant molecules in the study of enzyme-substrate interactions, particularly as inhibitors of enzymes in the menaquinone (MK or vitamin K2) biosynthesis pathway. This pathway is essential for electron transport in many bacteria, making its enzymes attractive targets for the development of new antibacterial agents. nih.govnih.govresearchgate.net

One of the key enzymes in this pathway is 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB). nih.govnih.gov Research has shown that 4-oxo-4-phenyl-but-2-enoates, which are structurally related to this compound, can inhibit MenB. The inhibitory action proceeds through the formation of an adduct with coenzyme A (CoA). nih.govnih.govresearchgate.net The methyl ester forms of these compounds are crucial for cell penetration. Once inside the bacterial cell, they are thought to be hydrolyzed and then react with CoA to form the active inhibitory adduct. researchgate.net

Specifically, studies on Staphylococcus aureus have demonstrated that methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate can penetrate the bacterial cells and form a CoA adduct. nih.gov This adduct then binds to the S. aureus MenB (saMenB) with a dissociation constant (Kd) of 2 µM, effectively inhibiting the enzyme. nih.govnih.gov The inhibition of MenB disrupts the production of MK, leading to a small colony variant phenotype, which mimics the effect of knocking out the menB gene. nih.govnih.gov The antibacterial activity of these compounds is specific to bacteria that rely on menaquinone for respiration, and this activity can be reversed by providing exogenous MK or menadione. nih.govnih.gov

The interaction between the CoA adduct and MenB is potent, with some adducts exhibiting nanomolar inhibition. researchgate.net This strong binding is attributed to the interaction of the carboxylate group of the adduct with the oxyanion hole of MenB, a conserved feature in the crotonase superfamily of enzymes to which MenB belongs. researchgate.net

The following table summarizes the inhibitory activity of a related compound against various enzymes:

EnzymeIC₅₀ Value (μM)Mechanism of Action
HIV-1 Reverse Transcriptase0.42Competitive inhibition
Integrase1.6Non-competitive inhibition
Data pertains to Methyl (E)-3-methyl-4-oxobut-2-enoate, a structurally similar compound.

Investigation of Metabolic Pathways and Biochemical Processes

For instance, the treatment of MRSA with methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate leads to a decrease in all menaquinone species, confirming its on-target effect within the MK biosynthesis pathway. nih.gov This specific inhibition helps to elucidate the role of menaquinone in bacterial respiration and other cellular processes.

Furthermore, the study of such compounds contributes to a broader understanding of α,β-unsaturated ester chemistry and their interactions within biological systems. The reactivity of the conjugated system, which includes a carbon-carbon double bond adjacent to a carbonyl group, allows for participation in various biological reactions, including nucleophilic additions, which are fundamental to many biochemical processes.

Research has also extended to the synthesis and biological screening of various derivatives of 4-oxo-2-butenoic acids, assessing their antimicrobial potency and potential to interfere with other metabolic pathways. These investigations provide insights into how structural modifications can alter the biological activity and target specificity of these molecules.

Structure-Activity Relationship (SAR) Studies for Molecular Target Interaction

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For this compound and its analogs, SAR studies have provided valuable insights into the features required for effective interaction with their molecular targets. researchgate.netnih.gov

In the context of MenB inhibition, research has shown that the 4-oxo-4-phenylbut-2-enoate scaffold is a key pharmacophore. researchgate.net Modifications to the phenyl group have been explored to understand their impact on inhibitory activity. For example, the introduction of a chloro-substituent at the 4-position of the phenyl ring, as in methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate, results in a potent antibacterial agent against both methicillin-sensitive and resistant S. aureus. nih.gov

SAR studies have also highlighted the importance of the methyl ester for cell permeability. While the corresponding butenoic acids have poor antibacterial activity, their methyl esters show potent activity, suggesting that the ester group facilitates entry into the bacterial cell. nih.gov

Further SAR studies on related compounds, such as urea-containing pyrazoles designed as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), have demonstrated the importance of linker length and substituent groups for inhibitory potency and selectivity. nih.gov For example, a three-methylene spacer between two pharmacophores was found to be critical for sEH inhibition. nih.gov Such studies provide a rational basis for the design of new and more effective inhibitors.

The following table presents a comparison of different butenoate derivatives and their key structural features:

CompoundMolecular FormulaKey Structural Features
Methyl (E)-3-methyl-4-oxobut-2-enoateC₆H₈O₃3-methyl substitution, 4-ketone, (E)-configuration
Methyl 2-butenoateC₅H₈O₂Simple butenoate ester, (E)-configuration
Ethyl crotonateC₆H₁₀O₂Ethyl ester, no additional substitution
This table showcases the structural diversity within the butenoate family.

Development of Analytical Tools for Biological Samples (e.g., Thiol Detection)

The reactive nature of the α,β-unsaturated carbonyl system in this compound and its derivatives makes them useful as reagents in analytical chemistry, particularly for the detection of thiols in biological samples. nih.gov The conjugated system readily undergoes Michael addition reactions with thiol groups. researchgate.net

A notable application is the use of a related compound, methyl 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoate, as a pre-chromatographic derivatizing agent for the determination of glutathione (B108866) (GSH) in biological samples like rat liver, spleen, and plasma. nih.gov The reaction with the thiol group of glutathione is rapid and selective under mild conditions. The resulting fluorescent thiol adducts can then be separated by high-performance liquid chromatography (HPLC) and detected with high sensitivity. nih.gov This method allows for the quantification of both reduced and total glutathione in biological matrices. nih.gov

Furthermore, fluorogenic platforms have been developed using a bifunctionalized coumarin (B35378) containing a methyl-4-oxo-2-butenoate moiety. researchgate.net This system allows for the simultaneous covalent immobilization and fluorescent detection of thiols. This technology has applications in creating thiol-sensitive surfaces for identifying and quantifying the immobilization of thiol-containing biomolecules. researchgate.net

Emerging Research Directions and Future Perspectives on Methyl 4 Oxo 2 Butenoate

Development of Novel Catalytic Systems for Enhanced Stereocontrol

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. For methyl 4-oxo-2-butenoate and its derivatives, which possess multiple reactive sites, developing catalytic systems that can dictate the three-dimensional arrangement of atoms during a reaction is of paramount importance. One significant area of advancement is in the use of chiral catalysts to achieve high levels of enantioselectivity and diastereoselectivity.

An exemplary development in this area is the use of a chiral copper-bis(oxazoline) complex in a tandem transetherification–intramolecular hetero-Diels–Alder reaction. epa.gov In a study involving a derivative, methyl (E)-4-methoxy-2-oxo-3-butenoate, this catalytic system demonstrated remarkable efficiency in achieving kinetic resolution with high selectivity, as well as excellent diastereoselectivity and enantioselectivity. epa.gov This approach, known as catalytic double asymmetric induction, highlights the potential for designing sophisticated catalytic systems that can control multiple stereocenters in a single synthetic operation. epa.gov The development of such "chiral-at-metal" catalysts, where the metal center itself is a source of chirality, represents a frontier in asymmetric catalysis. nih.govnih.govrsc.orgresearchgate.net These catalysts, often composed of achiral ligands, offer a simplified yet powerful approach to inducing stereoselectivity in reactions involving substrates like this compound. nih.govnih.govrsc.orgresearchgate.net

Future research is expected to focus on the design of new generations of organocatalysts and transition-metal complexes that are specifically tailored for reactions with this compound. The goal is to develop highly efficient and selective catalysts for key transformations such as Michael additions, cycloadditions, and other conjugate additions, which are fundamental reactions for this class of compounds.

Expansion of Applications in Chemical Biology and Advanced Materials

The unique chemical structure of this compound, featuring both an electrophilic α,β-unsaturated system and a reactive carbonyl group, makes it an attractive scaffold for the development of new molecules with applications in chemical biology and materials science.

In the realm of chemical biology, derivatives of 4-oxo-2-butenoic acids have shown promise as biologically active agents. nih.gov For instance, certain derivatives have been investigated for their potential in treating a range of conditions, including cancer and neurodegenerative diseases, as well as for their antimicrobial and antifungal properties. nih.gov The ability of the α,β-unsaturated carbonyl moiety to act as a Michael acceptor allows these molecules to covalently interact with biological nucleophiles, such as cysteine residues in proteins, which can be a mechanism for their biological activity. This reactivity makes them valuable as building blocks in drug discovery and for the development of chemical probes to study biological processes.

While the application of this compound in advanced materials is a less explored area, its potential as a monomer for polymerization is being considered. The presence of a polymerizable double bond and a functional carbonyl group suggests that it could be incorporated into polymers to create materials with tailored properties. For example, polymers containing such functional groups could exhibit enhanced adhesion, cross-linking capabilities, or serve as a platform for post-polymerization modification. Future research may focus on the synthesis and characterization of polymers and copolymers derived from this compound for applications in coatings, adhesives, and biomedical materials.

Advanced Computational Approaches for Molecular Design and Reaction Discovery

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular structure, reactivity, and reaction mechanisms. For this compound, computational methods are being employed to guide the design of new molecules and to discover novel reactions.

Density Functional Theory (DFT) is a powerful method used to study the electronic structure and energetics of molecules. imist.maresearchgate.net For reactions involving α,β-unsaturated systems like this compound, DFT calculations can be used to predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions. imist.maresearchgate.net By analyzing the transition state energies of different reaction pathways, researchers can understand why a particular product is formed, which is crucial for optimizing reaction conditions and designing more selective catalysts. For example, a DFT study on the cycloaddition reaction of a similar compound, methyl 3-hydroxy-3-methyl-2-methylenebutanoate, successfully explained the experimentally observed high stereoselectivity and regioselectivity. imist.ma Such computational insights are invaluable for the rational design of synthetic strategies.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and materials over time. While specific MD studies on polymers derived from this compound are not yet prevalent, this technique holds promise for predicting the physical and mechanical properties of such materials. mdpi.com As the interest in functional polymers grows, MD simulations could be used to design materials with desired characteristics, such as specific thermal properties or mechanical strength. mdpi.com Furthermore, computational models are increasingly being used in drug design to predict the bioactivity of molecules and their interactions with biological targets, an area where derivatives of this compound could be further explored. nih.govmeddenovo.com

Sustainable and Green Chemistry Approaches in Synthetic Methodologies

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes. The synthesis of this compound and its derivatives is no exception, with researchers exploring various green chemistry approaches to reduce waste, minimize energy consumption, and use less hazardous materials.

A prominent example of a green synthetic method is the use of microwave-assisted organic synthesis. nih.gov The synthesis of 4-oxo-2-butenoic acids via a microwave-assisted aldol (B89426) condensation has been shown to be a highly efficient method, offering moderate to excellent yields for a wide range of substrates. nih.govsemanticscholar.orgrsc.org This technique often leads to significantly reduced reaction times and can be performed with simpler experimental setups compared to conventional heating methods. nih.gov Research has also demonstrated the scalability of these microwave-assisted reactions. semanticscholar.org

Another promising green chemistry technique is the use of ultrasound in chemical synthesis. benthamdirect.comresearchgate.net Sonication has been shown to be an effective and green activation method for various organic reactions, including the synthesis of α,β-unsaturated esters and ketones. benthamdirect.comresearchgate.net Ultrasound-assisted synthesis can often be carried out at room temperature and in some cases, without the need for a catalyst or organic solvent, making it a highly sustainable approach. benthamdirect.comresearchgate.net

The development of solvent-free reaction conditions is another key area of green chemistry. cmu.edu By eliminating the need for volatile and often toxic organic solvents, these methods can significantly reduce the environmental impact of a chemical process. While specific solvent-free syntheses for this compound are still emerging, the principles of solvent-free chemistry are being applied to similar reactions, such as Michael additions. cmu.edu The exploration of aqueous reaction media is also a key aspect of green synthesis.

Future efforts in this area will likely focus on the use of biocatalysis, employing enzymes to carry out chemical transformations with high selectivity and under mild conditions, further advancing the sustainable production of this compound and its valuable derivatives. ox.ac.uk

Q & A

What are the common synthetic routes for preparing Methyl 4-oxo-2-butenoate, and how do reaction conditions influence yield and purity?

Methodological Answer:
this compound is typically synthesized via condensation or esterification reactions. For example, derivatives of butenoate esters can be produced through microbial fermentation (e.g., Aspergillus niger strains) or chemical synthesis involving keto-enol tautomerization . Key factors affecting yield and purity include:

  • Catalysts : Acid or base catalysts (e.g., H₂SO₄, NaOEt) influence esterification efficiency.
  • Temperature : Elevated temperatures (60–80°C) favor equilibrium shifts but may increase side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products .

How can researchers optimize the reaction conditions for synthesizing this compound to achieve higher enantiomeric purity?

Methodological Answer:
Enantiomeric purity is critical for biological studies. Optimization strategies include:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., organocatalysts or metal-ligand complexes) to direct stereochemistry.
  • Reaction Monitoring : Employ HPLC or chiral GC to track enantiomer ratios in real time.
  • Solvent Effects : Opt for low-polarity solvents to reduce racemization risks.
  • Temperature Control : Lower temperatures (0–25°C) minimize kinetic resolution issues.
    Refer to studies on similar compounds (e.g., Methylstat) for protocols on achieving >95% enantiomeric excess .

What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound's structure?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and torsion angles to confirm planar geometry .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methyl ester at δ ~3.7 ppm, conjugated ketone at δ ~7.5 ppm).
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester C–O bonds (~1200 cm⁻¹).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 205.1) .

How should researchers address contradictions in experimental data when determining the biological activity of this compound?

Methodological Answer:
Contradictions may arise from assay variability or compound instability. Mitigation strategies include:

  • Replicate Experiments : Conduct triplicate assays with positive/negative controls (e.g., ascorbic acid for antioxidant studies).
  • Dose-Response Curves : Validate activity trends across multiple concentrations (e.g., 1–100 μM).
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (e.g., p < 0.05).
  • Compound Stability Checks : Monitor degradation via HPLC under assay conditions (e.g., pH 7.4, 37°C) .

What experimental designs are effective in evaluating the antioxidant and anti-proliferative activities of this compound derivatives?

Methodological Answer:

  • Antioxidant Assays :
    • DPPH/ABTS Radical Scavenging : Measure absorbance decay at 517 nm/734 nm.
    • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell models .
  • Anti-Proliferative Studies :
    • MTT Assay : Quantify cell viability in cancer lines (e.g., HeLa, MCF-7).
    • Cell Cycle Analysis : Flow cytometry to detect G0/G1 arrest (e.g., propidium iodide staining) .
  • Dose Optimization : Start with IC₅₀ calculations from 24–72 hr exposure .

What mechanistic insights have been gained regarding this compound's role in cell cycle regulation and apoptosis induction?

Methodological Answer:
Studies on analogs (e.g., Methylstat) reveal:

  • Cell Cycle Arrest : Western blotting shows upregulation of p53 and p21 proteins, triggering G0/G1 arrest .
  • Apoptosis Markers : Caspase-3/7 activation and Annexin V staining confirm programmed cell death.
  • Pathway Inhibition : Anti-angiogenic effects via suppression of VEGF and TNF-α signaling in endothelial cells .
  • Transcriptomic Profiling : RNA-seq identifies downstream targets (e.g., BAX, BCL-2) .

How does the stability of this compound vary under different storage and experimental conditions, and what protocols ensure integrity?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation.
  • Solvent Compatibility : Use anhydrous DMSO or ethanol for stock solutions; avoid aqueous buffers (>24 hr).
  • pH Sensitivity : Degrades rapidly at pH >8; use neutral buffers (pH 6–7) for in vitro assays.
  • Analytical Validation : Regular HPLC checks (C18 column, 220 nm detection) monitor purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.